REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[cH:7][nH:8][c:9]2[cH:10][cH:11][c:12]([F:17])[cH:13][c:14]2[c:15]1=[O:16].[S:18]([Cl:19])([Cl:20])=[O:21]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[cH:7][n:8][c:9]2[cH:10][cH:11][c:12]([F:17])[cH:13][c:14]2[c:15]1[Cl:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1c[nH]c2ccc(F)cc2c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cnc2ccc(F)cc2c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |